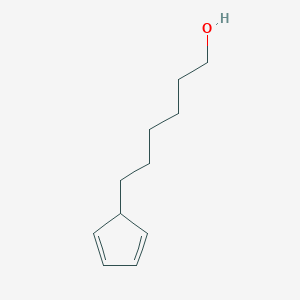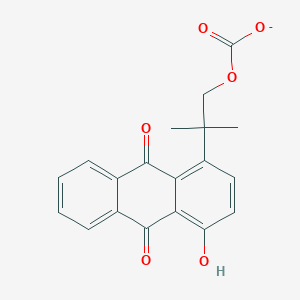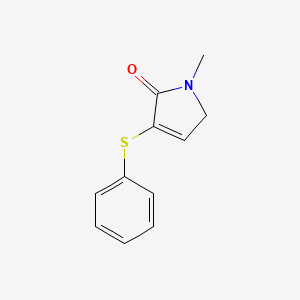
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- is a chemical compound that belongs to the class of γ-lactam compounds. These compounds are known for their presence in various natural products, drugs, and biologically active molecules . The compound has a molecular formula of C₁₀H₁₁NOS and is characterized by a pyrrol-2-one core structure with a phenylthio substituent.
Métodos De Preparación
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is practical and scalable, making it suitable for industrial production. Additionally, the synthesis of related compounds often involves the use of water and triflic acid-mediated N-benzyl lactam N-deprotection .
Análisis De Reacciones Químicas
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions include substituted pyrrol-2-ones and other γ-lactam derivatives .
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- has a wide range of scientific research applications. In chemistry, it serves as an important synthetic intermediate in drug development and organic synthesis . In biology and medicine, derivatives of this compound have shown potential cytotoxic activity against certain cancer cell lines . Additionally, the compound is used in the development of antidiabetic drugs, such as glimepiride . Its unique structure and reactivity make it valuable in various industrial applications, including the synthesis of biologically active molecules and natural products .
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam core structure allows it to interact with enzymes and receptors, modulating their activity. For example, in the case of antidiabetic drugs, the compound may enhance insulin secretion or improve insulin sensitivity by targeting specific pathways involved in glucose metabolism . The phenylthio substituent also contributes to its biological activity by influencing its binding affinity and selectivity towards molecular targets .
Comparación Con Compuestos Similares
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- can be compared with other similar compounds, such as 1,5-dihydro-2H-pyrrol-2-one and its derivatives. These compounds share the γ-lactam core structure but differ in their substituents and reactivity . The presence of the phenylthio group in 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- imparts unique properties, such as enhanced biological activity and selectivity towards specific molecular targets . Other similar compounds include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which is used as a building block in the synthesis of antidiabetic drugs .
Propiedades
Número CAS |
405161-10-6 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
1-methyl-4-phenylsulfanyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H11NOS/c1-12-8-7-10(11(12)13)14-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clave InChI |
WCNRELHZQWYZHB-UHFFFAOYSA-N |
SMILES canónico |
CN1CC=C(C1=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


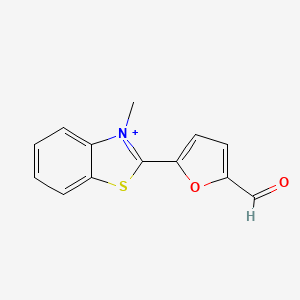
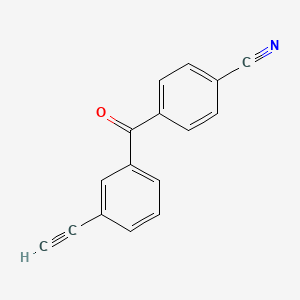
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
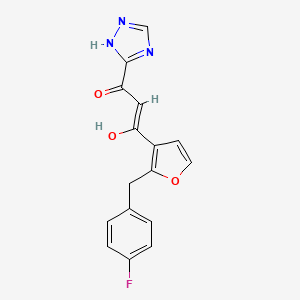

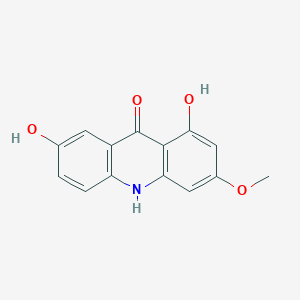
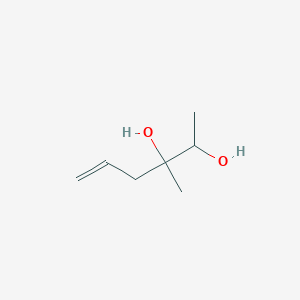
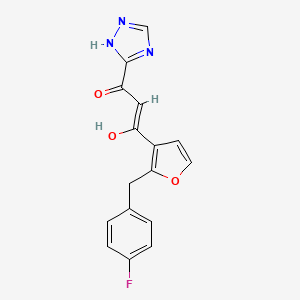
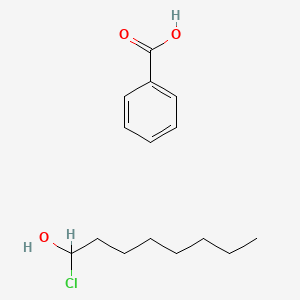
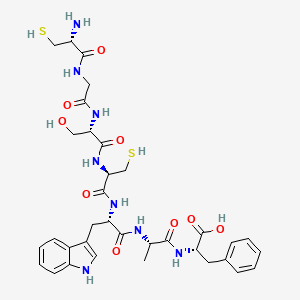
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
